4-methyl-1H-indol-7-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1H-indol-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-2-3-8(10)9-7(6)4-5-11-9/h2-5,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCXWQWWNXMPQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Methyl 1h Indol 7 Amine and Its Derivatives
Regioselective Synthesis of 4-Methyl-1H-Indol-7-Amine Precursors
The construction of the this compound scaffold relies heavily on the regioselective synthesis of appropriately substituted precursors. The choice of starting materials and the synthetic route are critical for ensuring the correct placement of the methyl and amino groups on the indole (B1671886) ring.
A common and effective strategy for synthesizing 7-substituted indoles involves the use of ortho-substituted nitroarenes. researchgate.net For the target molecule, this compound, this necessitates a precursor such as 2,5-dinitrotoluene (B8417) or a related derivative where one nitro group is ortho to the methyl group.
Classical methods like the Bartoli indole synthesis are particularly well-suited for creating 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. researchgate.netrsc.orguninsubria.it The presence of a substituent at the ortho position of the nitroarene is often a requirement for this reaction to proceed efficiently. uninsubria.it
Another approach involves the condensation of an ortho-nitrotoluene with a formamide (B127407) acetal. This reaction yields an ortho-nitro-β-aminostyrene intermediate, which can then undergo cyclization to form the indole nucleus. This method provides a direct pathway from readily available ortho-nitrotoluenes to the indole core. google.com
The Reissert indole synthesis offers another pathway, where ortho-nitrotoluenes react with diethyl oxalate. Subsequent reduction and cyclization lead to the formation of an indole carboxylic acid derivative, which can be further modified. rsc.org These methods highlight the importance of ortho-substituted nitrobenzenes as key intermediates in achieving the desired substitution pattern for 7-aminoindoles.
| Synthetic Strategy | Precursor Type | Key Intermediate | Relevance to this compound |
| Bartoli Indole Synthesis | Ortho-substituted nitroarene | Not applicable | Directs substitution to the 7-position. |
| Formamide Acetal Condensation | Ortho-nitrotoluene | Ortho-nitro-β-aminostyrene | Forms the indole ring from a substituted nitrotoluene. google.com |
| Reissert Indole Synthesis | Ortho-nitrotoluene | Amino-phenylpyruvic acid | Provides a functionalized indole that can be converted to the target. rsc.org |
Reductive cyclization is a cornerstone of indole synthesis, particularly when starting from nitroaromatic compounds. This process involves the reduction of a nitro group to an amino group, which then intramolecularly attacks a suitable functional group to form the pyrrole (B145914) ring of the indole.
Several classic named reactions utilize this approach:
Leimgruber-Batcho Indole Synthesis: This is a highly versatile two-step method. It begins with the formation of an enamine from an ortho-nitrotoluene, which is then reductively cyclized to form the indole. This method has been successfully used to synthesize 4- and 6-functionalized indoles. nih.gov
Cadogan Indole Synthesis: This reaction involves the reductive cyclization of ortho-nitrostyrenes or related compounds using trivalent phosphorus reagents, such as triethyl phosphite.
Bartoli Indole Synthesis: As mentioned, this reaction of ortho-substituted nitroarenes with vinyl Grignard reagents inherently involves a transformation that leads to the indole ring, making it a key method for 7-substituted indoles. researchgate.netrsc.org
Modern variations often employ transition metal catalysts to achieve higher efficiency and selectivity. For instance, palladium-catalyzed reductive cyclization of 2-nitrostyrenes using CO surrogates like phenyl formate (B1220265) has been shown to produce indoles in excellent yields under mild conditions. researchgate.net Similarly, rhodium-catalyzed intramolecular reductive cyclizations can be used to form complex cyclic structures, including those related to the indole nucleus. beilstein-journals.org These methods underscore the power of reducing a strategically placed nitro group to trigger the formation of the indole ring system.
Functionalization and Derivatization Strategies at the 7-Amino Position
Once the this compound core is synthesized, the 7-amino group serves as a versatile handle for further molecular elaboration. This allows for the introduction of diverse functionalities, which is crucial for applications in drug discovery and materials science.
The primary amino group at the C-7 position can readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration. Such reactions can be used to install a variety of substituents onto the indole scaffold. For example, the reaction of an amino-thiazole with an aldehyde can form a Schiff base in situ, which can then be trapped by indole in a three-component reaction. researchgate.net This principle can be extended to 7-aminoindoles to create complex molecular architectures.
The nucleophilicity of the 7-amino group allows for straightforward N-alkylation and N-acylation reactions.
N-Alkylation: This can be achieved using various alkylating agents, such as alkyl halides or tosylates, typically in the presence of a base. beilstein-journals.org The regioselectivity between the N-1 position of the indole ring and the N-7 of the amino group can be a challenge, often requiring the use of protecting groups. Copper-catalyzed methods have also been developed for the N-alkylation of indole derivatives, offering an alternative to traditional approaches. nih.gov
N-Acylation: The 7-amino group can be acylated using acyl chlorides, anhydrides, or thioesters as the acyl source. beilstein-journals.org This reaction is generally high-yielding and provides stable amide derivatives. These amides can serve as protecting groups or as functional motifs in their own right.
| Functionalization | Reagent Type | Product | Key Considerations |
| Condensation | Aldehydes, Ketones | Imine (Schiff Base) | Typically acid-catalyzed; reversible reaction. |
| N-Alkylation | Alkyl Halides, Tosylates | Secondary/Tertiary Amine | Potential for reaction at indole N-1; requires base. beilstein-journals.org |
| N-Acylation | Acyl Chlorides, Anhydrides | Amide | Generally high-yielding and forms a stable product. beilstein-journals.org |
Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including indoles. eie.gr While direct C-H functionalization at the C7 position of the indole core is challenging due to the inherent reactivity of the pyrrole ring, various strategies have been developed. rsc.orgnih.gov
Palladium-catalyzed reactions are particularly prominent. For instance, the Buchwald-Hartwig amination can be used to form C-N bonds, coupling the indole core with various amines or amides. beilstein-journals.org The Sonogashira coupling allows for the formation of C-C bonds by reacting a halo-indole with a terminal alkyne. mdpi.comnih.gov These reactions often require the initial conversion of the 7-amino group to a diazonium salt (via Sandmeyer chemistry) to install a halide at the 7-position, which can then participate in cross-coupling. nih.gov Alternatively, directing groups can be installed on the indole nitrogen to facilitate site-selective C-H activation at the C7 position. nih.gov These advanced catalytic methods provide access to a wide array of 7-substituted indole derivatives that would be difficult to synthesize using traditional methods. rsc.org
Metal-Catalyzed Coupling Reactions at the Indole Core
Suzuki-Miyaura Cross-Coupling Methods
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of synthesizing 7-aminoindoles, this reaction is typically adapted for carbon-nitrogen bond formation, often referred to as Buchwald-Hartwig amination, which shares mechanistic principles with Suzuki-Miyaura coupling. This approach would likely involve the coupling of a 7-halo-4-methylindole derivative with an amine or an ammonia (B1221849) surrogate.
The direct Suzuki-Miyaura C-N coupling, or more accurately, the Buchwald-Hartwig amination, of a precursor like 7-bromo-4-methyl-1H-indole with an amino equivalent would be a direct route. Research on the amination of halo-7-azaindoles, a related class of compounds, demonstrates the feasibility of this approach. For instance, palladium-catalyzed cross-coupling of primary and secondary amines with halo-7-azaindoles has been achieved under mild conditions using specialized palladium precatalysts and ligands. nih.govnih.gov These conditions often tolerate a wide array of functional groups. nih.gov
While direct C-N coupling is prevalent, an alternative Suzuki-Miyaura strategy could involve coupling a 7-halo-4-methylindole with a boron-containing reagent that has a masked amino group. Subsequent deprotection would then reveal the desired 7-amino functionality.
Table 1: Representative Palladium-Catalyzed Amination of Halo-Heterocycles
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 4-Chloro-7-azaindole | N-Methylpiperazine | Pd₂(dba)₃ / RuPhos | LiHMDS | Dioxane | 94 |
| 2 | 4-Bromo-1-methyl-7-azaindole | Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 92 |
This table presents data from analogous reactions on related heterocyclic systems to illustrate the potential of the methodology.
Sonogashira Coupling and Related Alkyne Functionalization
The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, offers an indirect yet versatile route to 7-aminoindoles. A plausible synthetic sequence would begin with the Sonogashira coupling of a 7-halo-4-methylindole with a protected or silylated alkyne. The resulting 7-alkynyl-4-methylindole is a versatile intermediate that can be further transformed into the desired amine.
For example, the alkyne moiety can undergo a variety of transformations. One common method is the hydration of the alkyne to a ketone, followed by reductive amination. Alternatively, a Curtius or Hofmann rearrangement of a carboxylic acid derived from the alkyne can yield the amine. Another approach involves the reduction of the alkyne to an alkene, followed by hydroboration-oxidation and subsequent conversion of the resulting alcohol to an amine.
The Sonogashira reaction itself is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org Modern protocols have been developed that are copper-free, which can be advantageous in the synthesis of sensitive molecules. organic-chemistry.org
Table 2: Examples of Sonogashira Coupling with Indole Scaffolds
| Entry | Indole Substrate | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 3-Iodo-1-benzyl-1H-indole-2-carbonitrile | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 85 |
| 2 | 5-Iodo-7-azaindole derivative | Various terminal alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | Good |
This table showcases examples of Sonogashira couplings on indole and related nitrogen-containing heterocycles, demonstrating the reaction's applicability.
C-H Activation and Functionalization Techniques
Direct C-H activation is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials, thus offering a more atom- and step-economical approach. For the synthesis of this compound, a directed C-H amination at the C7 position of the 4-methylindole (B103444) core would be the most direct route.
The regioselective functionalization of the indole C7 position is challenging due to the inherent reactivity of the C2 and C3 positions. nih.gov To overcome this, a directing group is often temporarily installed on the indole nitrogen. This group coordinates to a transition metal catalyst, bringing it into close proximity to the C7-H bond and facilitating its selective activation. researchgate.netnih.govacs.org
A variety of directing groups have been developed for C7 functionalization, including pivaloyl, phosphinoyl, and silyl (B83357) groups. researchgate.netnih.gov Rhodium and palladium catalysts are commonly employed for these transformations. nih.govnih.gov While direct C-H amination at C7 is still an emerging area, the extensive research on C7 arylation, olefination, and alkylation provides a strong foundation for the development of such methods. nih.gov A potential strategy would involve a directed C-H activation followed by coupling with an aminating agent.
Table 3: Directed C-H Functionalization at the C7 Position of Indoles
| Entry | Indole Substrate (with N-directing group) | Coupling Partner | Catalyst | Reaction Type | Yield (%) |
|---|---|---|---|---|---|
| 1 | N-P(O)tBu₂-indole | Phenylboronic acid | Pd(OAc)₂ | Arylation | High |
| 2 | N-Piv-indole | Ethyl acrylate | [RhCp*Cl₂]₂ | Alkenylation | Good to Excellent |
This table provides examples of directed C-H functionalization at the C7 position of the indole nucleus, illustrating the power of directing groups in achieving regioselectivity.
Multi-Component Reactions and Polyheterocyclic Annulation Involving this compound Scaffolds
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. researchgate.net The development of an MCR for the synthesis of the this compound scaffold would be a significant advancement, offering a rapid and diversity-oriented approach.
One plausible MCR strategy could involve the construction of the indole ring system from acyclic precursors in a manner that incorporates the 4-methyl and 7-amino functionalities. For instance, a reaction sequence starting from a substituted pyrrole derivative could be envisioned. A practical route to substituted 7-aminoindoles has been demonstrated starting from pyrrole-3-carboxaldehydes. nih.govresearchgate.net This method utilizes a three-component Wittig reaction followed by an intramolecular Houben-Hoesch cyclization to construct the benzene (B151609) ring of the indole. nih.gov This approach allows for the synthesis of highly functionalized 7-aminoindoles. nih.govresearchgate.net
Furthermore, MCRs can be employed to build complex polyheterocyclic systems onto a pre-existing this compound core. The amino group at the C7 position can act as a nucleophilic component in reactions like the Ugi or Passerini reactions, leading to the formation of diverse and complex molecular architectures.
Table 4: Multi-Component Synthesis of 7-Aminoindoles
| Entry | Starting Material | Reagents | Key Steps | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pyrrole-3-carboxaldehyde | Fumaronitrile, PEt₃, BF₃·OEt₂ | Wittig olefination, Houben-Hoesch cyclization | 7-Amino-5-cyanoindole | High |
This table illustrates the application of multi-component strategies for the synthesis of 7-aminoindoles and related heterocycles.
Green Chemistry Approaches and Reaction Condition Optimization in this compound Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more sustainable and environmentally benign processes. In the context of this compound synthesis, green chemistry approaches focus on several key areas: the use of safer solvents, the development of catalyst-free or recyclable catalytic systems, energy efficiency, and waste reduction.
The use of water as a solvent for indole synthesis is a prime example of a green chemistry approach. openmedicinalchemistryjournal.com Many reactions, including multi-component reactions for the synthesis of indole derivatives, have been successfully performed in aqueous media. openmedicinalchemistryjournal.com Catalyst-free conditions or the use of heterogeneous, recyclable catalysts are also highly desirable. For instance, the synthesis of bis(indolyl)methanes has been achieved using cellulose (B213188) sulfuric acid, a non-hygroscopic and reusable solid acid catalyst, under solvent-free conditions. openmedicinalchemistryjournal.com
Microwave-assisted synthesis is another green technology that can significantly reduce reaction times and energy consumption. rsc.org The rapid heating provided by microwaves can accelerate reaction rates, often leading to higher yields and cleaner product profiles.
Optimization of reaction conditions is crucial for developing greener synthetic routes. This involves systematically varying parameters such as temperature, reaction time, catalyst loading, and solvent to maximize yield and minimize waste. For example, in the synthesis of 7-amino-4-methylcoumarin, a related heterocyclic compound, optimization of the Pechmann reaction using a nano-crystalline sulfated-zirconia catalyst led to a highly efficient and solvent-free process. wordpress.com
Table 5: Green Chemistry Approaches in Heterocyclic Synthesis
| Entry | Reaction | Green Aspect | Conditions | Result |
|---|---|---|---|---|
| 1 | Synthesis of 3-substituted indoles | Water as solvent | Multi-component reaction in water | Good yields |
| 2 | Synthesis of bis(indolyl)methanes | Solvent-free, reusable catalyst | Cellulose Sulfuric Acid, neat | High yields |
| 3 | Pechmann reaction | Solvent-free, microwave-assisted | Nano-crystalline sulfated-zirconia, microwave | Excellent yield, short reaction time |
This table highlights various green chemistry strategies applied to the synthesis of indoles and other heterocyclic compounds.
Sophisticated Spectroscopic and Structural Elucidation of 4 Methyl 1h Indol 7 Amine Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment
High-resolution NMR spectroscopy stands as the most powerful tool for determining the detailed molecular structure of organic compounds in solution. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer initial insights into the types and numbers of protons and carbons in a molecule. For a compound like 4-methyl-1H-indol-7-amine, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the amine (NH₂) protons, the indole NH proton, and the methyl (CH₃) protons. The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom in the structure. rsc.org
While 1D NMR is foundational, two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular puzzle, especially for complex derivatives. tetratek.com.tr
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. tetratek.com.tr For an indole derivative, COSY would show correlations between adjacent protons on the benzene (B151609) and pyrrole (B145914) rings, helping to confirm their relative positions.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). tetratek.com.tr This is crucial for assigning specific proton signals to their corresponding carbon atoms in the molecular skeleton.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to three bonds, between protons and carbons (¹H-¹³C). tetratek.com.trresearchgate.netmagritek.com This technique is vital for connecting different fragments of the molecule. For instance, it could show a correlation from the methyl protons to the C4 carbon of the indole ring, confirming the methyl group's position.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is particularly useful for determining stereochemistry and the three-dimensional arrangement of substituents on the indole core.
The following table summarizes the expected NMR data for the parent compound, this compound, based on typical chemical shifts for indole derivatives.
| Atom | Technique | Expected Chemical Shift (ppm) | Key Correlations (in 2D NMR) |
| Indole NH | ¹H NMR | ~11.0 | HMBC to C2, C3, C7a; NOESY to H2 |
| Aromatic CH (H5, H6) | ¹H NMR | 6.5 - 7.5 | COSY with each other; HSQC to corresponding carbons |
| Aromatic CH (H2, H3) | ¹H NMR | 6.5 - 7.5 | COSY with each other; HSQC to corresponding carbons |
| Amine NH₂ | ¹H NMR | 3.5 - 5.0 (broad) | HMBC to C7 |
| Methyl CH₃ | ¹H NMR | ~2.5 | HMBC to C4, C3a, C5 |
| Indole Carbons | ¹³C NMR | 100 - 140 | HSQC and HMBC correlations with attached protons |
| Methyl Carbon | ¹³C NMR | ~15-20 | HSQC with methyl protons |
Note: Chemical shifts are highly dependent on the solvent and specific derivative structure.
Molecules are not static; they often exist as a mixture of rapidly interconverting conformations (conformers) at room temperature. Variable-temperature (VT) NMR studies are a powerful method for investigating this dynamic behavior. researchgate.net By recording NMR spectra at different temperatures, it is possible to slow down or speed up these conformational exchanges. nih.gov
At lower temperatures, the interconversion between conformers can become slow on the NMR timescale, leading to the appearance of separate sets of signals for each distinct conformer. researchgate.netrsc.org This allows for the characterization of individual conformers that might be averaged out at room temperature. Conversely, at higher temperatures, broadened peaks may sharpen as the rate of exchange increases. researchgate.net Analysis of these spectral changes can provide thermodynamic data about the conformational equilibrium, such as the energy barriers to rotation around single bonds. cas.cz For derivatives of this compound with flexible side chains, VT-NMR would be crucial for understanding the preferred spatial orientations of these substituents.
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns. scirp.org
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to four or five decimal places). core.ac.uk This precision allows for the unambiguous determination of a compound's elemental composition and, therefore, its exact molecular formula. For a derivative of this compound, HRMS would be used to confirm that the experimentally measured mass matches the calculated mass for the proposed chemical formula, distinguishing it from other potential isomers with the same nominal mass. researchgate.netnih.gov
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally fragile molecules, such as indole derivatives. researchgate.netmdpi.com In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets that yield intact molecular ions. Typically, for amine-containing compounds, the protonated molecule [M+H]⁺ is observed. mdpi.com
Tandem mass spectrometry (MS/MS) experiments, often performed with ESI, involve isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide a "fingerprint" that can be used to deduce the compound's structure. nih.gov The fragmentation of indole derivatives often involves characteristic losses, such as the loss of small molecules like HCN from the pyrrole ring. scirp.org
| Ion | Description | Typical m/z for this compound (C₉H₁₀N₂) * |
| [M+H]⁺ | Protonated Molecular Ion | 147.0917 |
| [M-CH₃]⁺ | Loss of a methyl radical | 132.0682 |
| [M-NH₃]⁺ | Loss of ammonia (B1221849) | 130.0753 |
| C₈H₆N⁺ | Loss of HCN from a fragment | 116.0495 |
*Theoretical exact masses for common fragments.
Vibrational Spectroscopy (IR) for Characteristic Functional Group Modes and Hydrogen Bonding
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are specific to the types of bonds and functional groups present, making IR an excellent tool for functional group identification. rsc.org
For this compound and its derivatives, the IR spectrum would exhibit several characteristic absorption bands:
N-H Stretching: The amine (NH₂) and indole (NH) groups will show stretching vibrations in the region of 3200-3500 cm⁻¹. Primary amines typically show two bands (symmetric and asymmetric stretching), while the indole NH shows a single, often sharp, peak. researchgate.netresearchgate.net The position and shape of these bands can be influenced by hydrogen bonding; broader bands often indicate stronger intermolecular hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. researchgate.net
C=C Stretching: Aromatic ring C=C stretching vibrations typically occur in the 1450-1620 cm⁻¹ region. researchgate.net
C-N Stretching: The stretching vibrations for the C-N bonds of the amine and the indole ring are typically found in the 1200-1350 cm⁻¹ region.
| Functional Group | Vibrational Mode | Characteristic Frequency Range (cm⁻¹) |
| Amine (N-H) | Stretch (Asymmetric & Symmetric) | 3300 - 3500 |
| Indole (N-H) | Stretch | 3200 - 3450 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Aliphatic (C-H) | Stretch | 2850 - 3000 |
| Aromatic (C=C) | Stretch | 1450 - 1620 |
| C-N | Stretch | 1200 - 1350 |
Electronic Spectroscopy (UV-Vis) for Chromophoric System Analysis
The electronic absorption spectrum of the indole chromophore is characterized by two main electronic transitions, denoted as ¹Lₐ and ¹Lₑ. nih.gov These transitions are sensitive to substitution on both the benzene and pyrrole rings. nih.gov The introduction of substituents alters the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λₘₐₓ). For this compound, both the methyl group at the 4-position and the amino group at the 7-position are considered electron-donating groups, which are expected to influence the chromophoric system.
Generally, electron-donating substituents on the indole ring cause a bathochromic (red) shift in the absorption bands. core.ac.uk Conversely, electron-withdrawing groups also tend to produce a bathochromic shift. core.ac.uknih.gov Studies on various substituted indoles have shown that the position of the substituent is critical. Methylation on the pyrrole ring tends to affect the ¹Lₐ and ¹Lₑ transitions in tandem, while substitutions on the benzenoid ring can lift their degeneracy. nih.gov For 4-substituted indoles specifically, electron-donating groups have been observed to shift the λₘₐₓ to shorter wavelengths (a hypsochromic or blue shift) relative to indole, while electron-withdrawing groups cause a red shift. nih.gov
| Compound | Solvent | λₘₐₓ ¹Lₑ (nm) | λₘₐₓ ¹Lₐ (nm) | Reference |
|---|---|---|---|---|
| Indole | Cyclohexane | 278 | 287 | nih.gov |
| 3-Methylindole | Cyclohexane | 281 | 289 | nih.gov |
| 5-Methylindole | Cyclohexane | 280 | 290 | nih.gov |
| 7-Methylindole | Cyclohexane | 276 | 286 | nih.gov |
| 5-Methoxyindole | Cyclohexane | 291 | 296 | nih.gov |
| 6-Hydroxyindole | Cyclohexane | 288 | 297 | nih.gov |
Table 1. Comparison of UV absorption maxima for indole and various substituted derivatives in cyclohexane.
The data indicates that methyl substitution at different positions causes slight shifts in the absorption bands. nih.gov More powerful electron-donating groups like methoxy (B1213986) and hydroxy cause a more pronounced red shift. nih.gov Based on these trends, the UV-Vis spectrum of this compound is predicted to exhibit absorption maxima characteristic of the indole scaffold, modulated by the combined electronic effects of the C4-methyl and C7-amino groups, likely resulting in a complex spectrum with shifted ¹Lₐ and ¹Lₑ bands compared to the parent indole.
X-ray Crystallography for Definitive Solid-State Structural Determination
A definitive determination of the three-dimensional structure of this compound in the solid state would require single-crystal X-ray diffraction analysis. As of this writing, a specific crystal structure for this compound has not been reported in the surveyed literature. However, the crystallographic features of numerous other indole derivatives have been extensively studied, providing a strong basis for predicting its likely solid-state behavior. nih.govmdpi.com
For instance, the crystal structures of many indole derivatives reveal the formation of either chains or centrosymmetric dimers through N-H···O or N-H···N hydrogen bonds. nih.gov The planarity of the indole ring system also facilitates π–π stacking interactions, which further stabilize the crystal lattice. The precise molecular conformation and packing arrangement would, however, be dependent on the interplay between these various non-covalent interactions.
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
|---|---|---|---|---|
| 4-Amino-5-indolyl-1,2,4-triazole-3-thione | Monoclinic | P2₁ | N-H···N, N-H···S | mdpi.com |
| Ethyl 3-(5-chloro-2-phenyl-1H-indol-3-yl)-3-phenylpropanoate | Triclinic | P-1 | N-H···O chains | nih.gov |
| Diethyl (2E,2′E)-3,3′-[1-(8-phenylisoquinolin-1-yl)-1H-indole-2,7-diyl]diacrylate | Triclinic | P-1 | C-H···O, π–π, C-H···π | nih.gov |
Table 2. Examples of crystallographic data for substituted indole derivatives.
Without experimental data for this compound, any discussion of its specific unit cell parameters, bond lengths, and angles remains speculative. However, based on the extensive crystallographic data available for related indole structures, a densely packed structure stabilized by a network of N-H···N hydrogen bonds and potential π–π stacking is the most probable arrangement. nih.govmdpi.com
Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Purity and Absolute Configuration (if applicable)
Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful methods for studying chiral molecules. These techniques measure the differential absorption (ECD) or rotation (ORD) of left- and right-circularly polarized light. They are invaluable for determining the enantiomeric purity and absolute configuration of chiral compounds. acs.org
The parent compound, this compound, is achiral as it does not possess any stereogenic centers and has a plane of symmetry. Consequently, it is optically inactive and will not produce a signal in ECD or ORD spectroscopy.
This section becomes applicable only when considering chiral derivatives of this compound. Chirality could be introduced into the molecule through various synthetic modifications, such as:
Alkylation or acylation of the 7-amino group with a chiral moiety.
Introduction of a chiral substituent at another position on the indole ring.
Formation of a chiral salt with a chiral acid.
For such a chiral derivative, the indole moiety would act as a chromophore, and its electronic transitions would be perturbed by the chiral environment. This perturbation would give rise to characteristic signals (Cotton effects) in the ECD spectrum. The magnetic circular dichroism (MCD) spectra of indole alkaloids have been shown to exhibit characteristic signals for the ¹Lₑ and ¹Lₐ electronic transitions, indicating that the indole chromophore is highly sensitive to its environment. doi.org The sign and magnitude of these Cotton effects could then be used, often in conjunction with quantum chemical calculations, to assign the absolute configuration of the stereogenic centers. nih.gov Therefore, while not applicable to this compound itself, chiroptical spectroscopy would be an essential tool for the stereochemical characterization of its non-racemic, chiral derivatives.
Theoretical and Computational Chemistry Investigations of 4 Methyl 1h Indol 7 Amine Systems
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can predict a wide range of molecular characteristics with high accuracy.
Density Functional Theory (DFT) has emerged as a leading computational method for investigating the properties of molecules due to its favorable balance of accuracy and computational cost. chemijournal.com This theory is centered on the principle that the energy of a molecule can be determined from its electron density.
Geometry optimization is a key application of DFT, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. This process yields precise information on bond lengths, bond angles, and dihedral angles. While specific DFT-optimized geometrical parameters for 4-methyl-1H-indol-7-amine are not extensively detailed in the available literature, calculations on related indole (B1671886) derivatives provide expected values for the core structure. chemijournal.comnih.gov For instance, the C-N and C-C bond lengths within the indole ring system are well-characterized.
Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. This allows for the theoretical assignment of experimental spectra, confirming the structure of the synthesized compound.
Table 1: Representative Geometrical Parameters Calculated via DFT (Note: These are typical parameters for an indole ring system; specific values for this compound require dedicated computational studies.)
| Parameter | Description | Typical Calculated Value (Å or °) |
| C-C (benzene ring) | Bond length in the fused benzene (B151609) portion | ~1.39 - 1.42 Å |
| C-C (pyrrole ring) | Bond length in the fused pyrrole (B145914) portion | ~1.37 - 1.45 Å |
| C-N (pyrrole ring) | Bond length in the fused pyrrole portion | ~1.37 - 1.38 Å |
| C-N-C (angle) | Bond angle within the pyrrole ring | ~107 - 110° |
| C-C-C (angle) | Bond angle within the benzene ring | ~118 - 121° |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic properties and chemical reactivity. chemijournal.comdntb.gov.ua The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net A small energy gap indicates that the molecule is more polarizable, has higher chemical reactivity, and is generally considered a "soft" molecule. nih.gov Conversely, a large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. researchgate.net This analysis is vital for understanding intramolecular charge transfer within the molecule. chemijournal.comnih.gov For the parent indole system, the HOMO-LUMO gap has been calculated to be approximately -2.62 eV, indicating a moderate level of reactivity. researchgate.net
From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity (χ), and chemical hardness (η). irjweb.comresearchgate.net
Table 2: Key Electronic Properties from HOMO-LUMO Analysis (Note: Values are illustrative and based on general principles; specific calculations for this compound are required for precise data.)
| Parameter | Formula | Description |
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution |
| Electronegativity (χ) | (I + A) / 2 | The power to attract electrons |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.gov The MEP surface displays regions of varying electrostatic potential, which are color-coded to indicate charge density. researchgate.net
Typically, red-colored regions represent areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. nih.gov Conversely, blue-colored regions indicate positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. nih.gov Green areas signify neutral or zero potential. nih.gov An MEP map of this compound would likely show negative potential around the nitrogen atom of the amine group and within the π-system of the indole ring, highlighting these as potential sites for interaction with electrophiles or for hydrogen bonding. researchgate.net The hydrogen atoms, particularly on the amine and indole nitrogen, would exhibit positive potential. chemijournal.com
Molecules with significant delocalized π-electron systems and large dipole moments can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. Computational methods can predict these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). researchgate.net
A high value for the first-order hyperpolarizability (β) is indicative of a strong NLO response. mdpi.com For indole derivatives, intramolecular charge transfer from an electron-donating group to an electron-accepting group through the π-conjugated system can lead to enhanced NLO properties. researchgate.net In this compound, the amine group acts as a donor and the indole ring as the conjugated system. Theoretical calculations of dipole moment, polarizability, and hyperpolarizability are necessary to quantify its potential as an NLO material. researchgate.net
Table 3: Calculated Non-Linear Optical (NLO) Properties (Note: This table presents the parameters typically calculated to assess NLO activity. Specific values for this compound are needed from dedicated studies.)
| Parameter | Symbol | Unit | Description |
| Dipole Moment | µ | Debye | Measures the overall polarity of the molecule |
| Mean Polarizability | <α> | esu | The ease with which the electron cloud is distorted |
| First Hyperpolarizability | β | esu | The primary measure of second-order NLO activity |
Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions
While quantum chemical calculations are excellent for single-molecule properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of the conformational landscape and intermolecular interactions.
In Silico Modeling for Structure-Activity Relationship (SAR) and Ligand Design
In silico modeling plays a pivotal role in modern drug discovery by establishing Structure-Activity Relationships (SAR). SAR studies aim to understand how modifications to a chemical structure affect its biological activity. mdpi.com For the this compound scaffold, computational techniques can be used to design and evaluate new derivatives with potentially enhanced activity against a specific biological target.
Techniques like molecular docking can predict the preferred binding orientation and affinity of a ligand within a protein's active site. researchgate.net By systematically modifying the structure of this compound in silico (e.g., by adding different substituents at various positions) and docking these virtual compounds, researchers can identify which modifications are likely to improve binding. nih.gov This rational, computer-aided approach significantly accelerates the design and discovery of new, more potent drug candidates, as has been demonstrated for numerous other indole-based compounds. acs.org
Binding Affinity Predictions for Specific Chemical Receptors (e.g., Enzymes, Proteins)
Computational chemistry plays a crucial role in modern drug discovery by predicting the interaction between a small molecule, such as this compound, and a biological target, typically a protein or enzyme. This process, known as molecular docking, estimates the binding affinity, which is a measure of the strength of the interaction. A higher binding affinity suggests a more stable complex and potentially a more potent biological effect.
The prediction of binding affinity involves sophisticated algorithms that explore the possible conformations of the ligand (the small molecule) within the binding site of the receptor (the protein). These algorithms calculate a scoring function that considers various non-covalent interactions, including:
Hydrogen Bonds: The amine and indole N-H groups of this compound could act as hydrogen bond donors, while the nitrogen atom of the indole ring can act as a hydrogen bond acceptor.
Hydrophobic Interactions: The methyl group and the aromatic indole ring can engage in favorable hydrophobic interactions with nonpolar residues in the receptor's binding pocket.
Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules.
Electrostatic Interactions: These involve the attraction or repulsion between charged or polar groups on the ligand and the receptor.
While no specific binding affinity data for this compound has been published, studies on structurally related indole derivatives have shown their potential to bind to a variety of receptors. For instance, various substituted indoles have been investigated as inhibitors of kinases, enzymes involved in cell signaling, and as ligands for G-protein coupled receptors.
To illustrate the type of data that such a study would generate, a hypothetical data table is presented below. This table shows predicted binding affinities of this compound for several common enzyme classes. It is important to reiterate that this data is purely illustrative and not based on actual experimental or computational results for this specific compound.
| Receptor Target | Protein Data Bank (PDB) ID | Predicted Binding Affinity (kcal/mol) | Predicted Key Interacting Residues |
| Cyclooxygenase-2 (COX-2) | 5KIR | -8.5 | Arg120, Tyr355, Ser530 |
| Mitogen-activated protein kinase 1 (MAPK1) | 4QTB | -7.9 | Lys54, Met108, Asp167 |
| Histone Deacetylase 2 (HDAC2) | 4LXZ | -7.2 | His142, His180, Tyr305 |
Note: The binding affinity is typically reported in kilocalories per mole (kcal/mol), with more negative values indicating stronger binding. The Protein Data Bank (PDB) ID is a unique identifier for the experimentally determined 3D structure of the protein.
Rational Design of Modified this compound Scaffolds
Rational drug design is a strategy that utilizes the knowledge of a biological target's three-dimensional structure to design and synthesize new molecules with improved properties, such as enhanced binding affinity, selectivity, or better pharmacokinetic profiles. Computational chemistry is an indispensable tool in this process.
Starting with a lead compound like this compound, computational chemists can propose modifications to its structure to optimize its interaction with a specific receptor. This process, often referred to as structure-based drug design, typically involves the following steps:
Identification of a Lead Compound: A molecule with known or predicted biological activity, in this case, this compound, is selected as the starting point.
Characterization of the Ligand-Receptor Complex: Molecular docking studies, as described in the previous section, are used to predict the binding mode of the lead compound within the active site of the target receptor.
In Silico Modification: Based on the predicted binding mode, chemists can computationally introduce various chemical modifications to the lead scaffold. For this compound, this could involve:
Substitution at the amine group: Introducing different functional groups to the 7-amino position to explore new hydrogen bonding or electrostatic interactions.
Modification of the methyl group: Replacing the 4-methyl group with other alkyl or functional groups to probe hydrophobic pockets or introduce new interactions.
Substitution on the indole ring: Adding substituents at other available positions on the indole scaffold to enhance binding or alter electronic properties.
Evaluation of Modified Scaffolds: The newly designed molecules are then docked into the receptor's binding site, and their binding affinities are computationally predicted. This allows for the prioritization of the most promising candidates for chemical synthesis and experimental testing.
This iterative cycle of design, computational evaluation, synthesis, and biological testing is a hallmark of modern drug discovery. While there are no published examples of the rational design of modified this compound scaffolds, the principles outlined above would be the standard approach.
To visualize the potential modifications, a table of hypothetical derivatives and their predicted effects on binding affinity is presented below. This information is for illustrative purposes only.
| Modification to this compound Scaffold | Rationale for Modification | Predicted Change in Binding Affinity |
| N-acetylation of the 7-amino group | Introduce hydrogen bond acceptor | Potential increase |
| Replacement of 4-methyl with 4-trifluoromethyl | Enhance hydrophobic interactions and alter electronics | Potential increase |
| Addition of a 5-hydroxyl group | Introduce new hydrogen bonding opportunities | Potential increase |
| Replacement of indole with 7-azaindole (B17877) | Alter hydrogen bonding capacity and electronic distribution | Dependent on receptor active site |
Chemical Reactivity and Mechanistic Pathway Studies of 4 Methyl 1h Indol 7 Amine
Reaction Kinetics and Thermodynamic Analyses of 4-Methyl-1H-Indol-7-Amine Transformations
Understanding the kinetics and thermodynamics of reactions involving substituted indoles is crucial for controlling reaction outcomes and optimizing synthesis. While specific kinetic data for this compound is not extensively documented, studies on related indole (B1671886) derivatives provide significant insights into its likely behavior.
Transformations such as oxidative polymerization are common for indole compounds. A kinetic study on the polymerization of indole using potassium peroxodisulfate as an oxidant, monitored by UV-Vis spectroscopy, revealed that the rate of polymerization (Rp) is dependent on both the indole and the oxidant concentrations. asianpubs.orgasianpubs.org The empirical rate law was determined to be Rp = k[Indole][Oxidant], with a rate constant (k) estimated at 15.26 M⁻¹s⁻¹. asianpubs.orgasianpubs.org This suggests that transformations of this compound, particularly those involving oxidation, would likely follow second-order kinetics, with the rate being influenced by the concentrations of the indole and the reacting species.
Thermodynamic analyses of indole derivatives, particularly in the context of hydrogenation and dehydrogenation, are vital for applications like liquid organic hydrogen carriers (LOHCs). A study on the 1-methylindole/octahydro-1-methylindole system provides valuable thermodynamic data that can be extrapolated to understand the energetics of reactions involving the this compound core. mdpi.comresearchgate.net The enthalpy of reaction for the complete dehydrogenation of octahydro-1-methyl-indole was determined to be approximately +55.6 kJ mol(H₂)⁻¹ in the liquid phase. researchgate.net This value indicates the energy required to release hydrogen, a key parameter for designing efficient hydrogen storage systems. The presence of the N-methyl group was found to improve the stability of the molecule during these cycles compared to unsubstituted indole. researchgate.net
Table 1: Thermodynamic Data for Dehydrogenation of Octahydro-1-methyl-indole This table is based on data for a related compound, 1-methylindole, to provide insight into the thermodynamics of substituted indoles.
| Reaction Step | Enthalpy of Reaction (ΔH°) in liquid phase | Key Finding |
|---|---|---|
| Octahydro-1-methylindole → 1-Methylindole + 4H₂ | +55.6 kJ mol(H₂)⁻¹ | Indicates significant energy input is required for full hydrogen release. |
| Octahydro-1-methylindole → H4-Methylindole + 2H₂ | Data not specified | The intermediate, 1-methyl-4,5,6,7-tetrahydro-1H-indole, is a major species observed during the reaction. mdpi.com |
Regioselectivity and Stereoselectivity in Derivatization Reactions
The positions of the methyl and amino groups on the this compound ring are critical in directing the regioselectivity of derivatization reactions, primarily through their electronic and steric effects. The indole nucleus is inherently electron-rich, with the C3 position being the most common site for electrophilic attack. However, substituents on the benzene (B151609) ring can alter this preference.
The 7-amino group is a strong electron-donating group that can direct electrophiles. Studies on 4-aminoindoles have shown that intramolecular cyclization reactions can occur regioselectively. For instance, the reaction of 4-aminoindoles with acetone (B3395972) in the presence of an acid catalyst leads to cyclization involving the amino group and the C3 position of the indole, forming azepino[4,3,2-cd]indoles. nih.gov Similarly, N-heterocyclic carbene-catalyzed annulation reactions of 7-aminoindole derivatives have been shown to proceed with good yield and stereoselectivity. acs.org
The regioselectivity of nucleophilic additions to indolynes (aryne derivatives of indoles) is governed by distortion energies, providing a route to benzenoid-substituted indoles that are otherwise difficult to access. nih.gov Furthermore, the synthesis of C6-alkylated indoles has been achieved by modulating the electronic and steric effects of substituents, demonstrating that regioselectivity can be precisely controlled. rsc.org In the case of this compound, electrophilic substitution would be expected to be complex, with potential sites at C2, C3, C5, and C6, as well as the N1 and N7 positions, depending on the reaction conditions and the nature of the electrophile.
Stereoselectivity is paramount in the synthesis of chiral indole derivatives for pharmaceutical applications. Catalytic asymmetric dearomatization of substituted indoles is a powerful strategy for creating chiral indolenines and fused indolines with excellent enantioselectivity. nih.gov These reactions often employ chiral catalysts, such as phosphoric acids, to control the stereochemical outcome. nih.gov While specific stereoselective reactions on this compound are not detailed in the literature, the principles from related systems suggest that derivatization of the amino group or reactions at the indole core could be rendered stereoselective through the use of appropriate chiral catalysts or reagents.
Investigation of Reaction Intermediates and Transition States
The investigation of reaction mechanisms relies heavily on the ability to monitor the reaction progress and detect transient species. Spectroscopic techniques are invaluable for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for reaction monitoring, providing quantitative data on the concentration of reactants, intermediates, and products in real-time. magritek.com For indole derivatives, changes in the chemical shifts of protons and carbons in the indole ring can be tracked to follow the course of a reaction. For example, in the oxidation of indole, the formation of intermediates like 2-hydroxy-3-oxindole can be followed by monitoring the NMR spectrum of the reaction mixture over time. acs.org The distinct signals of the aromatic and pyrrolic protons of this compound would allow for clear monitoring of transformations at various positions on the ring. clockss.org
UV-Visible (UV-Vis) spectroscopy is another effective method, particularly for reactions involving colored species or changes in conjugation, such as polymerization. asianpubs.orgasianpubs.org In the oxidative polymerization of indole, the formation of the polyindole product can be monitored by observing the growth of an absorbance peak in the visible region (e.g., at λmax = 535 nm). asianpubs.orgasianpubs.org This technique allows for the determination of reaction kinetics by measuring the rate of formation of the absorbing species. wiley.com
Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into reaction mechanisms by allowing for the calculation of the energies of reactants, products, transition states, and intermediates.
Computational studies on the synthesis of indoles from N-aryl enaminones have elucidated the role of the catalyst and the favored reaction pathway. nih.gov These studies can map out the potential energy surface of a reaction, identifying the lowest energy path and explaining observed product distributions. For instance, calculations can determine the energy barriers for different cyclization pathways, thereby predicting the regioselectivity of a reaction. acs.org
In the context of antioxidant activity, computational studies of tryptamine (B22526) (an aminoindole derivative) have explored the mechanisms of free radical scavenging. acs.org These calculations can determine the Gibbs free energies of different reaction channels, such as radical adduct formation (RAF) and single electron transfer (SET), to identify the most thermodynamically and kinetically favorable pathways. acs.org Such computational models could be applied to this compound to predict its reactivity toward various radicals and to understand the transition states involved in its antioxidant functions.
Redox Chemistry and Electrochemical Characterization of this compound Systems
The electron-rich nature of the indole ring makes it susceptible to oxidation. The redox properties of indole derivatives are fundamental to their biological activity (e.g., as antioxidants) and their application in electronic materials. Cyclic voltammetry (CV) is a primary technique used to study this behavior. researchgate.net
Indole derivatives typically show an irreversible oxidation peak at carbon-based electrodes. researchgate.net The oxidation potential is highly sensitive to the nature and position of substituents on the indole ring. Electron-donating groups, such as the amino and methyl groups in this compound, are expected to lower the oxidation potential, making the molecule easier to oxidize compared to unsubstituted indole.
A study correlating the oxidation potentials of a library of indole derivatives with their radical scavenging activity found that compounds with lower oxidation potentials were generally more effective antioxidants. researchgate.net This suggests that this compound, with its two electron-donating groups, would likely exhibit a relatively low oxidation potential and possess significant antioxidant capabilities. The electrochemical oxidation of indole itself has been shown to be a one-electron process, leading to a radical cation that can then undergo further reactions, such as dimerization or polymerization.
Table 2: Representative Oxidation Potentials of Indole Derivatives This table includes data for related indole compounds to illustrate the effect of substituents on redox potential.
| Compound | Oxidation Potential (Ep) vs. Ag/AgCl | Technique | Note |
|---|---|---|---|
| Indole | ~ +0.8 V to +0.9 V | Cyclic Voltammetry | Potential can vary with pH and electrode material. |
| Tryptophan | Lower than indole | Cyclic Voltammetry | Amino acid side chain influences potential. researchgate.net |
| Melatonin | Lower than indole | Cyclic Voltammetry | Methoxy (B1213986) and amide groups lower the oxidation potential. researchgate.net |
| This compound | Expected to be significantly lower than indole | - | The combined effect of the C4-methyl and C7-amino electron-donating groups would facilitate oxidation. |
Influence of Substituents on Indole Core Reactivity and Electronic Nature
The reactivity of the indole core is profoundly influenced by its substituents. The interplay between the electron-donating methyl group at C4 and the amino group at C7 in this compound creates a unique electronic environment.
Electron-donating groups (EDGs) like methyl and amino increase the electron density of the indole ring, enhancing its nucleophilicity and making it more reactive towards electrophiles. rsc.org This increased electron density also affects the molecule's photophysical properties. A study on 4-substituted indoles showed that EDGs tend to cause a blue shift (to shorter wavelengths) in the maximum absorption wavelength (λmax), while electron-withdrawing groups (EWGs) cause a red shift. nih.gov This indicates that the electronic nature of the C4 substituent has a significant effect on the electronic transition dipole moment of the indole chromophore. nih.gov
Advanced Applications of 4 Methyl 1h Indol 7 Amine and Its Functionalized Congeners in Chemical Sciences
Role as Chemical Building Blocks for Complex Organic Synthesis
The strategic placement of the amino and methyl groups on the indole (B1671886) core of 4-methyl-1H-indol-7-amine provides a versatile platform for the construction of intricate organic molecules. This section delves into its application as a precursor for polyheterocyclic scaffolds and as a synthon for the synthesis of indole alkaloid analogs.
Precursors for Polyheterocyclic Scaffolds
The inherent reactivity of the indole nucleus, particularly at the C2 and C3 positions of the pyrrole (B145914) ring, combined with the nucleophilicity of the 7-amino group, allows this compound to participate in a variety of cyclization and condensation reactions. These reactions lead to the formation of fused heterocyclic systems, which are prevalent in many biologically active compounds.
Researchers have utilized this compound in cascade reactions to construct complex polycyclic frameworks. For instance, multicomponent reactions involving this indole derivative, an aldehyde, and an active methylene (B1212753) compound can lead to the one-pot synthesis of highly substituted pyridine (B92270) or pyrimidine (B1678525) rings fused to the indole core. The methyl group at the 4-position can sterically influence the regioselectivity of these cyclizations, leading to the preferential formation of specific isomers.
Synthons for Indole Alkaloid Analogs (Synthetic Pathways)
Indole alkaloids are a large and structurally diverse class of natural products with a wide range of pharmacological activities. encyclopedia.pubnih.gov The synthesis of analogs of these natural products is a key strategy in drug discovery to improve efficacy and reduce side effects. This compound serves as a valuable starting material for the synthesis of novel indole alkaloid analogs.
One of the most powerful methods for constructing the core structures of many indole alkaloids is the Pictet-Spengler reaction . This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone to form a tetrahydro-β-carboline. While this compound is not a direct tryptamine, its amino group can be readily elaborated into the required ethylamine (B1201723) side chain. Subsequent Pictet-Spengler reaction with various aldehydes can then provide access to a library of novel tetrahydro-β-carboline scaffolds with substitution patterns dictated by the starting indole.
Another key synthetic strategy is the Fischer indole synthesis , which can be used to construct the indole ring itself. While this compound already possesses the indole core, derivatives of this compound can be utilized in modified Fischer indole syntheses to introduce further complexity. For example, the amino group can be transformed into a hydrazine, which can then be reacted with a ketone or aldehyde to form a new, fused indole ring system.
Development of Advanced Materials and Dyes
The electron-rich nature of the indole ring system, coupled with the ability to introduce various functional groups, makes indole derivatives attractive candidates for the development of advanced materials, including organic dyes with interesting photophysical properties.
Optoelectronic Performance Enhancement in Organic Dyes and Photovoltaic Uses
Organic dyes are crucial components in various optoelectronic devices, including dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). The performance of these devices is highly dependent on the photophysical and electrochemical properties of the dye. Indole derivatives have been explored as components of organic dyes due to their excellent electron-donating ability and extended π-conjugation. nih.gov
The incorporation of the this compound moiety into a D-π-A (donor-π-acceptor) dye architecture can significantly enhance its performance. The indole nitrogen and the 7-amino group act as strong electron donors, facilitating efficient intramolecular charge transfer (ICT) upon photoexcitation. The methyl group can further modulate the electronic properties and solubility of the dye. While specific data for dyes derived directly from this compound is limited in publicly available literature, the general principles of dye design suggest its potential.
Below is an interactive data table showcasing the typical photophysical and photovoltaic properties of indole-based organic dyes, illustrating the potential performance of dyes incorporating the this compound scaffold.
| Dye Structure (Conceptual) | λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) | HOMO (eV) | LUMO (eV) | Power Conversion Efficiency (PCE, %) |
| Indole-Thiophene-Cyanoacrylic Acid | 450-550 | 30,000-60,000 | -5.2 to -5.5 | -3.0 to -3.3 | 4-8 |
| Indole-Benzothiadiazole-Carboxylic Acid | 500-600 | 40,000-70,000 | -5.1 to -5.4 | -3.2 to -3.5 | 5-9 |
| Indole-Carbazole-Cyanoacrylic Acid | 480-580 | 35,000-65,000 | -5.3 to -5.6 | -3.1 to -3.4 | 6-10 |
Note: This table represents typical data for indole-based dyes and is for illustrative purposes. Specific values for dyes derived from this compound would require experimental verification.
Components in Sensor Development
The development of chemical sensors for the detection of ions and small molecules is a critical area of research with applications in environmental monitoring, medical diagnostics, and industrial process control. Fluorescent and colorimetric sensors are particularly attractive due to their high sensitivity and the ease of signal detection. Indole derivatives have been widely used as the core scaffold for such sensors. acs.orgresearchgate.net
The this compound framework can be readily functionalized to create chemosensors. The amino group can be converted into a receptor site that selectively binds to a target analyte. This binding event can then induce a change in the photophysical properties of the indole fluorophore, leading to a "turn-on" or "turn-off" fluorescent response or a visible color change. For example, derivatization of the amino group with a suitable chelating agent could lead to a sensor for metal ions.
The following interactive table illustrates the potential sensing capabilities of functionalized this compound derivatives for various analytes.
| Sensor Structure (Conceptual) | Target Analyte | Sensing Mechanism | Signal Change | Limit of Detection (LOD) |
| Indole-Crown Ether | Metal Cations (e.g., K+, Na+) | Chelation-induced conformational change | Fluorescence enhancement/quenching | Micromolar to Nanomolar |
| Indole-Hydrazone | Anions (e.g., F-, CN-) | Hydrogen bonding and deprotonation | Colorimetric and/or fluorometric change | Micromolar |
| Indole-Boronic Acid | Sugars | Covalent interaction | Fluorescence modulation | Millimolar to Micromolar |
Note: This table is a conceptual representation of potential sensor applications. The actual performance would depend on the specific molecular design and experimental conditions.
Ligands in Coordination Chemistry and Catalysis
The nitrogen atoms of the indole ring and the 7-amino group in this compound can act as Lewis basic sites, allowing this molecule and its derivatives to function as ligands in coordination chemistry. nih.gov The resulting metal complexes can exhibit interesting structural features and catalytic activities.
The indole nitrogen, after deprotonation, can form a strong σ-bond with a metal center. The 7-amino group can also coordinate to the metal, potentially leading to bidentate chelation. The formation of such chelates can enhance the stability of the metal complex and influence its catalytic properties.
While specific examples of coordination complexes and catalytic applications involving this compound are not extensively documented in the literature, the general principles of ligand design suggest its potential in various catalytic transformations. For instance, palladium complexes bearing indole-based ligands have been used in cross-coupling reactions. Similarly, complexes of other transition metals could be explored for applications in hydrogenation, oxidation, and polymerization reactions. The steric and electronic properties of the this compound ligand could be fine-tuned by introducing different substituents to optimize the performance of the catalyst for a specific reaction.
Schiff Base Metal Complex Formation
The primary amine group of this compound is a key functional group for the synthesis of Schiff bases. Schiff bases, or imines, are typically formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). researchgate.netiosrjournals.org This reaction involves a nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic azomethine (-C=N-) group. iosrjournals.org
The resulting Schiff base ligands derived from this compound are often multidentate, meaning they can bind to a central metal ion through multiple donor atoms. The imine nitrogen atom is a primary coordination site, and other atoms within the ligand structure, such as oxygen or other nitrogen atoms introduced from the carbonyl precursor, can also participate in chelation. nih.govekb.eg This chelation leads to the formation of stable metal complexes with various transition metals like copper (Cu), nickel (Ni), cobalt (Co), and zinc (Zn). nih.govxiahepublishing.com
The synthesis of these metal complexes generally involves reacting the pre-formed Schiff base ligand with a metal salt (e.g., chloride or sulfate (B86663) salts) in a suitable solvent, often under reflux. nih.gov The stoichiometry of the resulting complex, typically 1:2 (metal:ligand), and its geometry (e.g., octahedral or tetrahedral) are determined by the nature of the metal ion and the ligand itself. nih.gov
Characterization of these complexes relies on various spectroscopic and analytical techniques. A key indicator of complex formation in Infrared (IR) spectroscopy is the shift in the vibrational frequency of the C=N (azomethine) bond upon coordination to the metal ion. nih.gov Similarly, ¹H NMR spectroscopy can confirm the structure of the ligand and its diamagnetic complexes. nih.gov
| Parameter | Description | Significance in Complex Formation |
| Starting Materials | This compound (amine precursor), various aldehydes/ketones (carbonyl precursor), metal salts (e.g., CoCl₂, NiCl₂, CuCl₂) | The choice of reactants determines the final structure, denticity, and properties of the Schiff base ligand and its metal complex. |
| Reaction | Condensation of amine and carbonyl to form Schiff base ligand; subsequent reaction with metal salt. | Forms the foundational imine linkage and facilitates the coordination of the metal ion. iosrjournals.orgnih.gov |
| Coordination Sites | Primarily the azomethine nitrogen (-C=N-). Other heteroatoms (O, S, N) in the ligand backbone can also coordinate. | The number and type of coordination sites determine the stability and geometry of the resulting metal complex. ekb.eg |
| Resulting Structure | A coordination complex where the metal ion is chelated by one or more Schiff base ligands. | Geometries can vary (e.g., tetrahedral, square planar, octahedral) depending on the metal and ligand. nih.gov |
Application in Metal-Catalyzed Organic Transformations
Derivatives of this compound, particularly the Schiff base ligands discussed previously, have significant potential in the field of catalysis. Schiff base metal complexes are widely recognized for their catalytic activity in a variety of organic transformations. iosrjournals.org The indole moiety, combined with the imine functionality, can modulate the electronic and steric environment of the metal center, thereby influencing its catalytic efficacy.
While specific applications of this compound complexes in catalysis are an emerging area of research, the principles are well-established with analogous indole-based ligands. These complexes can serve as catalysts in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. The catalytic cycle typically involves the coordination of substrates to the metal center, followed by transformation and subsequent release of the product.
The design of the ligand is crucial for catalytic performance. For instance, the steric bulk introduced by the 4-methyl group on the indole ring can influence the selectivity of the catalyzed reaction. Furthermore, the electronic nature of the indole system can affect the redox properties of the metal center, which is critical for many catalytic processes. Metal-free C-H amination methods have also been developed for indole synthesis, showcasing the versatility of indole derivatives in modern organic chemistry. researchgate.netacs.org
| Catalytic Application Area | Role of Indole-Based Ligand | Potential Influence of this compound Scaffold |
| Oxidation Reactions | Stabilize high-valent metal species and mediate oxygen transfer. | The electron-rich indole ring can influence the redox potential of the metal center, potentially enhancing catalytic turnover. |
| Cross-Coupling Reactions | Facilitate reductive elimination and oxidative addition steps by tuning the electronic properties of the metal catalyst (e.g., Palladium). | The N-donor atom from the amine derivative is crucial for stabilizing the active catalytic species. |
| Asymmetric Catalysis | Provide a chiral environment around the metal center to induce enantioselectivity in the product. | Chiral aldehydes or ketones can be used to synthesize chiral Schiff bases from this compound, leading to asymmetric catalysts. |
Probes for Mechanistic Chemical Biology Studies (Excluding Clinical Relevance)
Chemical Probes for Protein-Ligand Interaction Studies
The indole scaffold is a privileged structure in many biologically active molecules, making it an excellent starting point for the design of chemical probes to investigate protein-ligand interactions. nih.govacs.org this compound can serve as a core fragment for building probes designed to bind to specific protein targets, such as enzymes or receptors.
The design of such a probe involves chemically modifying the core structure to incorporate a reporter tag (like a fluorescent dye or a biotin (B1667282) molecule) or a photoreactive group for covalent labeling. The 7-amino group is a convenient handle for such modifications via amide bond formation or other amine-specific chemistries. The indole portion of the molecule is designed to retain the binding affinity for the target protein.
These probes are instrumental in:
Target Identification: Identifying the specific protein(s) that a bioactive small molecule interacts with within a complex biological system.
Binding Site Mapping: Pinpointing the exact location and nature of the binding pocket on the protein surface.
Quantifying Binding Affinity: Measuring the strength of the interaction between the ligand and its target protein.
The insights gained from these studies are purely mechanistic, aiming to understand the fundamental principles of molecular recognition at the protein-ligand interface without any direct clinical application. acs.org
Design of Enzyme Inhibitors (focus on chemical design and mechanism of inhibition)
The development of enzyme inhibitors is a cornerstone of chemical biology, providing tools to dissect complex biochemical pathways. The indole nucleus is a well-established scaffold for designing potent and selective enzyme inhibitors, particularly for protein kinases. nih.gov The 7-azaindole (B17877) scaffold, an isomer of the core indole structure, is known to be an excellent "hinge-binding" motif, mimicking the adenine (B156593) part of ATP to inhibit kinases. nih.gov This principle of structure-based design can be applied to derivatives of this compound.
Chemical Design: The design process starts with the this compound scaffold, which can be elaborated through synthetic chemistry. The 7-amino group can be functionalized to introduce side chains that project into specific pockets of the enzyme's active site. These modifications are guided by the structure of the target enzyme's binding site to maximize complementary interactions.
Structure-Activity Relationship (SAR): SAR studies are crucial to optimize the inhibitory potency. academie-sciences.frnih.gov This involves synthesizing a library of related compounds where specific parts of the molecule are systematically varied. For example, different substituents can be placed on the indole ring or on the side chain extending from the 7-amino group. Each new analog is then tested for its inhibitory activity, typically reported as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). These studies reveal which chemical features are critical for binding and inhibition. For instance, the addition of a hydrogen bond donor might significantly improve potency by forming a key interaction with a residue in the active site. nih.govresearchgate.net
Mechanism of Inhibition: Inhibitors derived from this scaffold often act as competitive inhibitors, particularly in the case of kinases. They bind reversibly to the enzyme's active site, directly competing with the endogenous substrate (e.g., ATP). nih.gov The binding is driven by a combination of non-covalent interactions:
Hydrogen Bonds: The NH of the indole ring and functional groups on the side chains can form hydrogen bonds with amino acid residues in the active site. mdpi.com
Hydrophobic Interactions: The aromatic indole ring can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine or tyrosine. researchgate.net
The ultimate goal of these studies is to understand the molecular basis of enzyme inhibition and to develop highly selective chemical tools for basic research.
| Compound Series | Target Enzyme Class | Key Design Feature | Mechanism of Inhibition | Representative IC₅₀ Values |
| Pyrazole-Indole Hybrids | Protein Kinases | Hybridization of indole and pyrazole (B372694) scaffolds to occupy the ATP binding site. acs.org | Competitive Inhibition | 6.1 µM - 7.9 µM (against HepG2 cell line) acs.org |
| 4-Aryl-1,2,3-Triazoles | Indoleamine 2,3-dioxygenase (IDO) | Triazole ring mimics a key interaction motif. nih.gov | Competitive Inhibition | Potency greater than 1-methyltryptophan standard. nih.gov |
| Indole-based Cholinesterase Inhibitors | Acetylcholinesterase (AChE) / Butyrylcholinesterase (BuChE) | Introduction of side chains to interact with peripheral anionic site (PAS). nih.govresearchgate.net | Dual-site binding, competitive inhibition | Nanomolar range (nM) nih.gov |
Future Perspectives and Emerging Research Avenues for 4 Methyl 1h Indol 7 Amine
Untapped Synthetic Methodologies and Scalability
While classical methods like the Fischer indole (B1671886) synthesis are fundamental, future research will likely focus on more efficient, sustainable, and scalable routes to 4-methyl-1H-indol-7-amine and its derivatives. researchgate.netnih.gov Modern synthetic strategies that remain largely untapped for this specific molecule include transition-metal-catalyzed cross-coupling and C-H activation reactions.
Modern Synthetic Approaches:
C-H Functionalization: Directing group strategies could enable the selective functionalization of the indole core, providing a more atom-economical approach compared to traditional multi-step sequences that require pre-functionalized precursors. acs.org For instance, the amine group at C7 could potentially direct regioselective C-H activation at the C6 position.
Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could facilitate large-scale production for potential industrial applications.
Photoredox Catalysis: Visible-light-mediated reactions represent a green and powerful tool in organic synthesis. Exploring photoredox-catalyzed pathways could unlock novel transformations and provide access to unique derivatives of the target molecule under mild conditions.
The scalability of any new synthetic protocol is a critical factor for its practical application. researchgate.netchemrxiv.org Future research must address the challenges of producing this compound on a larger scale, focusing on cost-effective starting materials, robust reaction conditions, and straightforward purification methods. researchgate.netenamine.net
| Methodology | Potential Advantages for this compound Synthesis | Key Challenges |
|---|---|---|
| C-H Activation | High atom economy, reduced number of steps, access to novel derivatives. | Regioselectivity control, catalyst cost and sensitivity. |
| Flow Chemistry | Improved safety and scalability, precise control over reaction parameters. | Initial equipment setup cost, potential for clogging. |
| Photoredox Catalysis | Mild reaction conditions, use of sustainable energy source, unique reactivity. | Substrate scope limitations, quantum yield efficiency. |
Integration with Artificial Intelligence and Machine Learning in Chemical Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from predicting reaction outcomes to designing novel molecules with desired properties. mdpi.comnih.gov The integration of these computational tools offers significant potential to accelerate the exploration of the chemical space around this compound.
Applications in Chemical Design:
Predictive Modeling: ML models can be trained on existing data of indole derivatives to predict various properties of new virtual compounds based on the this compound scaffold. mdpi.comnih.gov This includes predicting biological activity, physicochemical properties, and potential toxicity, thereby guiding synthetic efforts towards the most promising candidates.
De Novo Design: Generative AI models can design entirely new molecules based on the this compound core, optimized for specific biological targets or material properties. springernature.com These algorithms can explore a vast chemical space to identify novel structures that may not be conceived through traditional medicinal chemistry approaches.
Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to complex derivatives of this compound. nih.gov By analyzing vast reaction databases, these tools can identify non-obvious disconnections and suggest alternative pathways that may be more efficient or scalable.
| AI/ML Application | Potential Impact on this compound Research |
|---|---|
| Predictive Modeling (QSAR/QSPR) | Faster identification of derivatives with desired properties. |
| De Novo Molecular Design | Generation of novel and patentable chemical entities. |
| Computer-Aided Synthesis Planning (CASP) | Optimization of synthetic routes for efficiency and scalability. |
Exploration of Novel Reactivity Patterns
The electronic properties of the indole ring are significantly influenced by its substituents. The electron-donating nature of both the methyl group at C4 and the amino group at C7 is expected to enhance the nucleophilicity of the indole core, particularly at the C3 position, which is the typical site for electrophilic substitution. nih.govrsc.org
Emerging Reactivity Research:
Regioselectivity of Electrophilic Substitution: A systematic study of the regioselectivity of various electrophilic substitution reactions on the this compound scaffold is warranted. The interplay between the activating methyl and amino groups could lead to interesting and potentially unexpected reactivity patterns.
Cycloaddition Reactions: The electron-rich nature of this indole derivative makes it a promising candidate for participating in cycloaddition reactions, such as [3+2] or [4+2] cycloadditions, to construct complex polycyclic systems.
Metal-Catalyzed Cross-Coupling: The amino group at C7 provides a handle for derivatization. For instance, it could be transformed into a triflate or halide, enabling its participation in various palladium- or copper-catalyzed cross-coupling reactions to introduce diverse substituents at this position.
Understanding these reactivity patterns will be crucial for the strategic design and synthesis of a diverse library of compounds derived from this compound.
Development of New Applications in Specialized Chemical Domains
The inherent biological relevance of the indole scaffold suggests that derivatives of this compound could find applications in medicinal chemistry. mdpi.commdpi.com However, the unique substitution pattern may also open doors to applications in other specialized domains.
Potential Application Areas:
Medicinal Chemistry: The this compound scaffold could serve as a starting point for the development of novel therapeutic agents. For instance, many bioactive tryptamines, such as the neurotransmitter serotonin (B10506) and the psychedelic psilocin (4-hydroxy-N,N-dimethyltryptamine), are indole derivatives. nih.govwikipedia.orgwikipedia.org The specific substitution pattern of this compound may confer unique pharmacological properties.
Materials Science: Indole-based compounds have been investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their electronic and photophysical properties. nih.gov The electron-rich nature of this compound could be advantageous for designing new materials with tailored optoelectronic characteristics.
Chemical Sensing: The amino group on the indole ring could be functionalized to act as a binding site for specific analytes. This could enable the development of fluorescent or colorimetric chemosensors for the detection of metal ions or other small molecules.
Future research should focus on synthesizing a range of derivatives and systematically evaluating their properties in these specialized domains to unlock the full potential of the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-methyl-1H-indol-7-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Classical methods like the Bartoli and Bischler syntheses are adapted for indole derivatives. Solvent choice (e.g., polar aprotic solvents) and temperature control (e.g., low-temperature amination) are critical for optimizing yield and purity. For example, chlorination followed by amination steps (as seen in analogous compounds) requires inert atmospheres to prevent side reactions . Yield improvements (38–45%) have been reported using stepwise purification protocols .
Q. How should researchers handle and characterize this compound to ensure safety and accuracy?
- Methodological Answer : Use protective equipment (gloves, goggles) and fume hoods, as indole derivatives often require handling volatile reagents. Characterization via -NMR and HRMS ensures structural confirmation, with attention to peaks at δ 6.8–7.2 ppm (aromatic protons) and δ 2.4 ppm (methyl group). Purity assessments via HPLC (≥97%) are recommended, as seen in related indole analogs .
Advanced Research Questions
Q. What are the key challenges in synthesizing this compound, and how can researchers address them?
- Methodological Answer : Discontinuation of commercial batches (e.g., 3D-SLA63615) highlights supply challenges . Researchers can optimize in-house synthesis by modifying substituent positions: for example, using 2,6-dichlorobenzonitrile as a starting material to improve regioselectivity. Reductive amination with LiAlH or catalytic hydrogenation may enhance yields in methylation steps .
Q. How does this compound interact with monoamine oxidases (MAOs), and what implications does this have for neurological research?
- Methodological Answer : The compound’s indole core binds to MAO active sites, potentially inhibiting enzymatic activity (IC data required). In vitro assays using liver microsomes or neuronal cell lines can validate interactions. Structural analogs show competitive inhibition kinetics, suggesting similar mechanisms for this compound. Experimental designs should include MAO-A/MAO-B isoform specificity tests .
Q. What structural analogs of this compound exhibit enhanced bioactivity, and how do substitution patterns influence pharmacological profiles?
- Methodological Answer : Chloro (e.g., 4-chloro-1H-indol-7-amine) and fluoro derivatives (e.g., 7-fluoro-1-methylindazol-3-amine) show improved receptor binding due to electron-withdrawing effects. Comparative studies using molecular docking (e.g., with PERK kinase or GSK-3β) reveal that 4-methyl substitution enhances hydrophobic interactions, while amino groups facilitate hydrogen bonding .
Q. How can researchers resolve contradictions in reported biological targets of this compound analogs?
- Methodological Answer : Discrepancies (e.g., enzyme inhibition vs. receptor modulation) may arise from assay conditions. Use orthogonal methods:
- Enzyme inhibition : Radiolabeled substrate assays (e.g., -tyramine for MAOs).
- Receptor binding : Competitive displacement assays with fluorescent ligands (e.g., FITC-labeled serotonin receptors).
Cross-validate findings using knockout cell lines or siRNA silencing .
Data Analysis and Experimental Design
Q. What analytical techniques are most effective for quantifying this compound in biological matrices?
- Methodological Answer : LC-MS/MS with a C18 column and positive-ion ESI provides sensitivity (LOD ~0.1 ng/mL). For metabolic stability studies, use liver microsomes with NADPH cofactors and monitor degradation via UV-Vis (λ = 280 nm). Data normalization to internal standards (e.g., deuterated analogs) minimizes matrix effects .
Q. How can researchers optimize the pharmacokinetic profile of this compound derivatives?
- Methodological Answer : Introduce solubilizing groups (e.g., sulfonamides) at the 7-position to enhance bioavailability. In vivo PK studies in rodents should measure AUC and half-life. LogP adjustments (target 2–3) via methyl or halogen substitutions improve blood-brain barrier penetration, as seen in indazole-based PERK inhibitors .
Safety and Compliance
Q. What are the critical safety considerations for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
